
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one involves multiple steps, typically starting with the formation of the piperidine ring. One common method involves the reaction of 1,3-diphenylpropan-1-one with piperidine under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in its binding affinity to various receptors, influencing biological pathways and exerting its effects .
Comparación Con Compuestos Similares
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one can be compared with other piperidine derivatives, such as:
1-Phenyl-3-(piperidin-1-yl)propan-1-one: Similar structure but different substitution pattern.
3-Piperidylpropiophenone: Another piperidine derivative with distinct chemical properties. These compounds share the piperidine ring but differ in their specific functional groups and overall molecular structure, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
6281-88-5 |
|---|---|
Fórmula molecular |
C25H32N2O |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1,3-diphenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H32N2O/c28-25(22-15-7-2-8-16-22)24(27-19-11-4-12-20-27)23(21-13-5-1-6-14-21)26-17-9-3-10-18-26/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2 |
Clave InChI |
RXULWOBKUQJHRE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



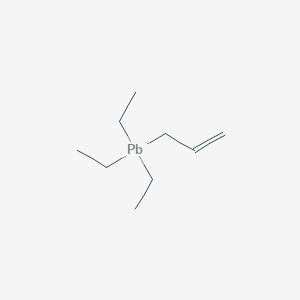
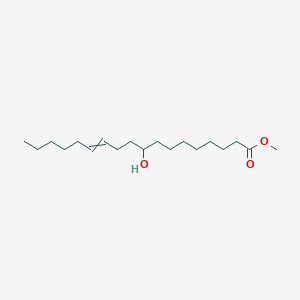
![N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline](/img/structure/B14728922.png)
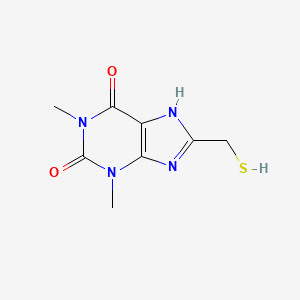
![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)
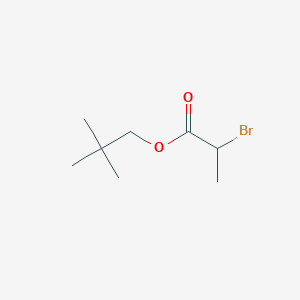
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
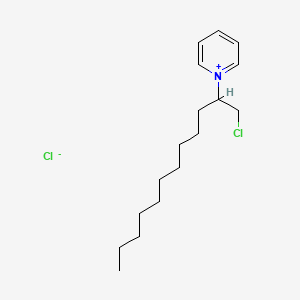
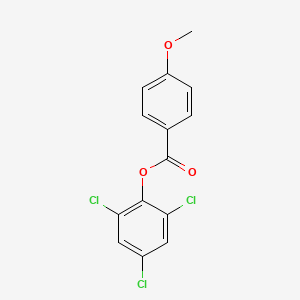
![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
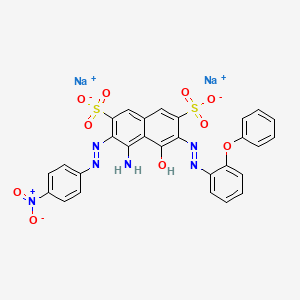
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
